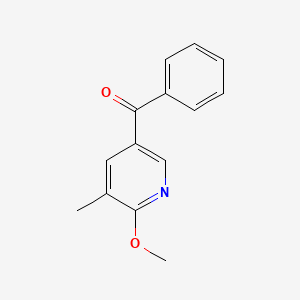

(6-Methoxy-5-methylpyridin-3-yl)(phenyl)methanone

Description

(6-Methoxy-5-methylpyridin-3-yl)(phenyl)methanone is a pyridine-based methanone derivative featuring a methoxy group at position 6, a methyl group at position 5, and a phenylmethanone moiety at position 3 of the pyridine ring.

Properties

Molecular Formula |

C14H13NO2 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

(6-methoxy-5-methylpyridin-3-yl)-phenylmethanone |

InChI |

InChI=1S/C14H13NO2/c1-10-8-12(9-15-14(10)17-2)13(16)11-6-4-3-5-7-11/h3-9H,1-2H3 |

InChI Key |

HPAYSWDXEPQZSB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1OC)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of (6-Methoxy-5-methylpyridin-3-yl)(phenyl)methanone involves several steps. One common synthetic route includes the reaction of 6-methoxy-5-methylpyridine with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

(6-Methoxy-5-methylpyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

Scientific Research Applications

(6-Methoxy-5-methylpyridin-3-yl)(phenyl)methanone has several applications in scientific research:

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of (6-Methoxy-5-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridine Methanones

Substituent Variations on the Pyridine Ring

- (2,4-Diphenyl-5-(thiophen-3-ylethynyl)pyridin-3-yl)(phenyl)methanone (15C): This compound () shares the phenylmethanone core but includes a thiophenylethynyl group at position 5 and additional phenyl substituents at positions 2 and 3.

- (4-(4-Methoxyphenyl)-2-phenyl-5-(phenylethynyl)pyridin-3-yl)(phenyl)methanone (16A): Features a 4-methoxyphenyl group at position 4, demonstrating how para-methoxy substituents on peripheral aromatic rings influence solubility and steric bulk .

Key Structural Differences :

Methoxy Group Positioning

- 1-(5-Methoxypyridin-3-yl)ethanone (): Replaces the phenylmethanone with an ethanone group.

- (3,6-Dichloro-5-methoxypyridin-2-yl)methanol (): Highlights how chloro and methoxy substitutions on adjacent pyridine positions can alter polarity and hydrogen-bonding capacity .

Comparison with Benzofuran Methanones

(3-Methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone (): This benzofuran analog replaces the pyridine ring with a nitro-substituted benzofuran system. The methoxy group at position 3 and nitro group at position 5 enhance electron-withdrawing effects, which may correlate with its reported antimicrobial and antioxidant activities .

Yield Comparison :

| Compound | Synthesis Method | Yield (%) |

|---|---|---|

| 16D () | Sonogashira coupling | 78 |

| Benzofuran derivatives () | Alkylation | 60–85 |

Physical and Spectral Properties

- Methoxy Group Effects : The 6-methoxy group in the target compound may increase solubility in polar solvents compared to 5-methoxy analogs (e.g., ), where steric shielding reduces polarity .

- Spectral Signatures: Pyridine methanones typically show distinct ¹H-NMR signals for aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (~190 ppm in ¹³C-NMR), consistent with analogs in and .

Biological Activity

(6-Methoxy-5-methylpyridin-3-yl)(phenyl)methanone is an organic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 227.26 g/mol

- Structural Features :

- A methoxy group attached to a pyridine ring.

- A phenyl group linked through a carbonyl (ketone) moiety.

This structure contributes to the compound's lipophilicity, potentially enhancing its bioavailability compared to similar compounds lacking such features.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in modulating enzyme and receptor interactions. The following sections summarize key findings related to its biological activity.

Enzyme Interaction Studies

Studies have focused on the compound's binding affinity and activity against various enzymes. Preliminary findings suggest that it may influence several biochemical pathways, making it a candidate for further pharmacological exploration:

| Enzyme/Target | Activity | IC |

|---|---|---|

| ALK4 | Moderate | TBD |

| ALK5 | Moderate | TBD |

These studies are essential for elucidating the compound's mechanism of action and identifying potential therapeutic targets.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, with specific emphasis on:

- Cell Lines Tested : A549, MCF-7, HCT-116

- Mechanism of Action : Induction of apoptosis through cell cycle arrest at the G2/M phase.

Case Studies

-

Study on Anticancer Efficacy :

- Researchers evaluated the compound's effects on cancer cell lines, revealing IC values in the low micromolar range.

- The compound exhibited a pro-apoptotic mechanism by downregulating Bcl-2 and upregulating Bax expression.

-

Inflammation Modulation :

- In vivo studies indicated that this compound reduced microglial activation in models of neuroinflammation.

- This suggests potential applications in treating neurodegenerative diseases.

The exact mechanism of action remains under investigation; however, initial studies suggest that this compound may interact with specific molecular targets, modulating their activity and leading to various biological effects. This could involve:

- Binding to receptors or enzymes.

- Altering signaling pathways associated with inflammation and cancer progression.

Comparative Analysis with Related Compounds

Several structurally similar compounds have been analyzed to highlight the uniqueness of this compound:

| Compound Name | Functional Group | Key Differences |

|---|---|---|

| (6-Methoxy-5-methylpyridin-3-yl)(phenyl)methanol | Hydroxyl | Different reactivity |

| (6-Methoxy-5-methylpyridin-3-yl)(phenyl)amine | Amine | Altered pharmacological properties |

| (6-Methoxy-5-methylpyridin-3-y)(phenyl)ethanone | Ethyl Group | Variations in steric characteristics |

This comparison underscores the potential for diverse applications in research and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.